molecular formula C18H14BrNO3 B4766826 1-(3-Bromo-4-methoxyphenyl)-2-(8-quinolyloxy)-1-ethanone

1-(3-Bromo-4-methoxyphenyl)-2-(8-quinolyloxy)-1-ethanone

Cat. No.: B4766826
M. Wt: 372.2 g/mol
InChI Key: HXIBNQDTMGHKFQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)-2-(8-quinolyloxy)-1-ethanone is an organic compound that features a brominated methoxyphenyl group and a quinolyloxy group attached to an ethanone backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-(8-quinolyloxy)-1-ethanone typically involves the following steps:

    Formation of Ethanone Backbone: The ethanone backbone can be introduced via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Attachment of Quinolyloxy Group: The quinolyloxy group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with the ethanone intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methoxyphenyl)-2-(8-quinolyloxy)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-(8-quinolyloxy)-1-ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-4-methoxyphenyl)-2-(8-quinolyloxy)-1-propanone: Similar structure with a propanone backbone.

    1-(3-Bromo-4-methoxyphenyl)-2-(8-quinolyloxy)-1-butanone: Similar structure with a butanone backbone.

Uniqueness

1-(3-Bromo-4-methoxyphenyl)-2-(8-quinolyloxy)-1-ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2-quinolin-8-yloxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-22-16-8-7-13(10-14(16)19)15(21)11-23-17-6-2-4-12-5-3-9-20-18(12)17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIBNQDTMGHKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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